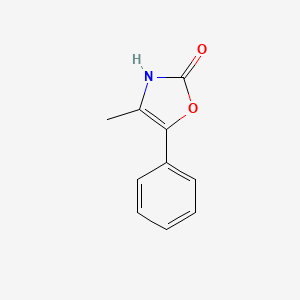
2(3H)-Oxazolone, 4-methyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Oxazolone, 4-methyl-5-phenyl- is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms The presence of a phenyl group and a methyl group attached to the ring makes it a unique derivative of oxazolone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 4-methyl-5-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylglycine with acetic anhydride, which leads to the formation of the oxazolone ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 2(3H)-Oxazolone, 4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the phenyl or methyl groups.
科学的研究の応用
2(3H)-Oxazolone, 4-methyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2(3H)-Oxazolone, 4-methyl-5-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or enzymology studies.
類似化合物との比較
2(3H)-Oxazolone: The parent compound without the phenyl and methyl groups.
4-Methyl-2(3H)-Oxazolone: A derivative with only the methyl group.
5-Phenyl-2(3H)-Oxazolone: A derivative with only the phenyl group.
Comparison: 2(3H)-Oxazolone, 4-methyl-5-phenyl- is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to its simpler analogs, this compound exhibits enhanced stability and a broader range of reactivity, making it more versatile for various applications.
特性
CAS番号 |
61416-45-3 |
|---|---|
分子式 |
C10H9NO2 |
分子量 |
175.18 g/mol |
IUPAC名 |
4-methyl-5-phenyl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) |
InChIキー |
BSGOYKCNRBTMTG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


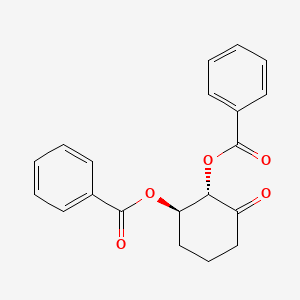
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
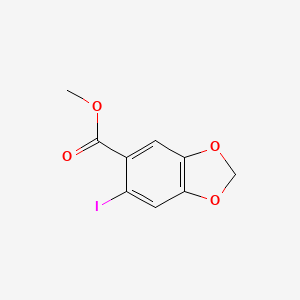
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
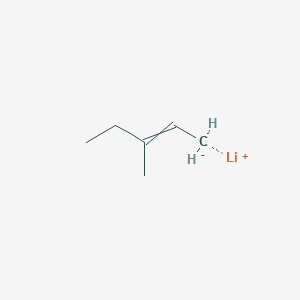
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
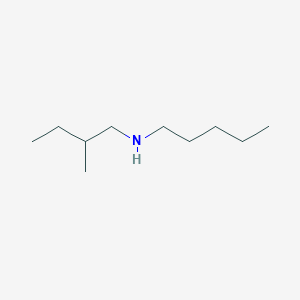
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
